molecular formula C13H11N3O2S B13948319 7-Acridinesulfonamide, 3-amino- CAS No. 64046-85-1

7-Acridinesulfonamide, 3-amino-

Cat. No.: B13948319
CAS No.: 64046-85-1
M. Wt: 273.31 g/mol
InChI Key: XGOMGJMAAOSFKF-UHFFFAOYSA-N
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Description

7-Acridinesulfonamide, 3-amino- is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the sulfonamide group in this compound adds to its versatility, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acridinesulfonamide, 3-amino- typically involves the condensation of acridine derivatives with sulfonamide precursors. One common method involves the reaction of 3-aminoacridine with sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of 7-Acridinesulfonamide, 3-amino- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Acridinesulfonamide, 3-amino- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted acridine derivatives.

Scientific Research Applications

7-Acridinesulfonamide, 3-amino- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Acridinesulfonamide, 3-amino- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acridinesulfonamide, 3-amino- stands out due to its dual functionality as both an acridine derivative and a sulfonamide. This unique combination allows it to exhibit a wide range of biological activities, making it a versatile compound for various scientific research applications.

Properties

CAS No.

64046-85-1

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

6-aminoacridine-2-sulfonamide

InChI

InChI=1S/C13H11N3O2S/c14-10-2-1-8-5-9-6-11(19(15,17)18)3-4-12(9)16-13(8)7-10/h1-7H,14H2,(H2,15,17,18)

InChI Key

XGOMGJMAAOSFKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC3=C(C=C21)C=C(C=C3)S(=O)(=O)N)N

Origin of Product

United States

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